
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine
Descripción general
Descripción
“1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine” is a molecule consisting of a pyrimidine and piperidine moiety. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperidine is an organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular formula of this compound is C12H18N4, and its molecular weight is 218.3 g/mol. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Aplicaciones Científicas De Investigación
Drug Design and Development
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals . This compound’s unique structure makes it a valuable candidate for the design of new drugs, particularly due to its potential interactions with various biological targets. Its cyclopropyl and pyrimidinyl substituents could be exploited to enhance binding affinity or alter pharmacokinetic properties.
Synthesis of Biologically Active Molecules
The synthesis of biologically active molecules often requires complex intermediates like 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine . It can undergo various chemical reactions to create novel compounds with potential biological activities. These activities can range from enzyme inhibition to receptor modulation, which are essential for discovering new therapeutic agents .
Pharmacological Research
In pharmacology, this compound can be used to study its effects on biological systems. For instance, piperidine derivatives have shown antiaggregatory and antioxidant effects . By studying such effects, researchers can develop new treatments for conditions like cardiovascular diseases or neurodegenerative disorders.
Chemical Synthesis Methodologies
This compound is also significant in the development of new chemical synthesis methodologies. Researchers can explore different synthetic routes to create piperidine derivatives, which can lead to more efficient and cost-effective production processes. This is particularly important for large-scale synthesis in the pharmaceutical industry .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZIOZBLFJWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



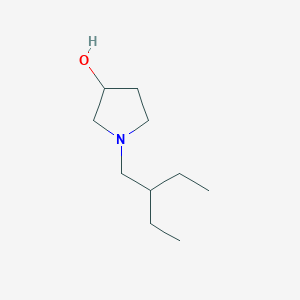

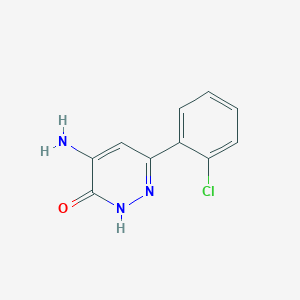
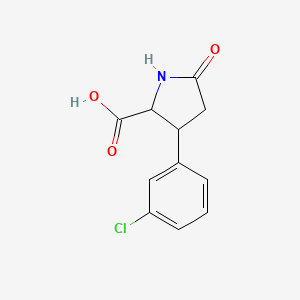

![6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1472236.png)
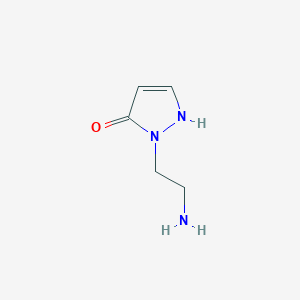


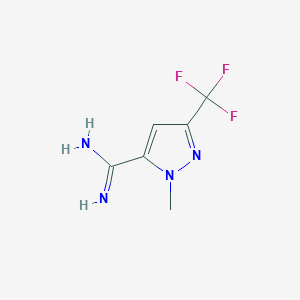
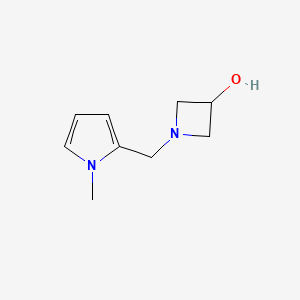

![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472246.png)
